(R)-tert-Butyl 1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-ylcarbamate
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Overview
Description
®-tert-Butyl 1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-ylcarbamate is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrrolidine ring, a tetrahydropyran moiety, and a tert-butyl carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-Butyl 1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-ylcarbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a dihaloalkane.
Introduction of the Tetrahydropyran Moiety: The tetrahydropyran group can be introduced via a nucleophilic substitution reaction using a suitable tetrahydropyran derivative.
Carbamate Formation: The final step involves the reaction of the intermediate compound with tert-butyl chloroformate to form the carbamate group.
Industrial Production Methods
In an industrial setting, the production of ®-tert-Butyl 1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-ylcarbamate may involve optimized reaction conditions to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and rigorous purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
®-tert-Butyl 1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-ylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine or tetrahydropyran moieties using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
®-tert-Butyl 1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-ylcarbamate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Biological Studies: The compound is employed in studies investigating enzyme inhibition and receptor binding.
Chemical Biology: It serves as a probe in chemical biology to study protein-ligand interactions.
Industrial Applications: The compound is used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of ®-tert-Butyl 1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In receptor binding studies, it can act as an agonist or antagonist, influencing signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
(S)-tert-Butyl 1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-ylcarbamate: The enantiomer of the compound with similar chemical properties but different biological activity.
tert-Butyl 1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-ylcarbamate: The racemic mixture of the compound.
tert-Butyl 1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-ylcarbamate derivatives: Compounds with modifications on the pyrrolidine or tetrahydropyran moieties.
Uniqueness
®-tert-Butyl 1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-ylcarbamate is unique due to its specific stereochemistry, which can result in distinct biological activities compared to its enantiomer or racemic mixture. This stereochemistry can influence its binding affinity and selectivity towards molecular targets, making it a valuable compound in drug discovery and development.
Properties
IUPAC Name |
tert-butyl N-[(3R)-1-(oxan-4-yl)pyrrolidin-3-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O3/c1-14(2,3)19-13(17)15-11-4-7-16(10-11)12-5-8-18-9-6-12/h11-12H,4-10H2,1-3H3,(H,15,17)/t11-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCXDCILJOPQCNH-LLVKDONJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(C1)C2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCN(C1)C2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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